molecular formula C16H18S B14219180 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene CAS No. 823226-84-2

2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene

Cat. No.: B14219180
CAS No.: 823226-84-2
M. Wt: 242.4 g/mol
InChI Key: JFDJRPLZARFGPZ-UHFFFAOYSA-N
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Description

2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene is a thiophene derivative featuring a dodecene-diynyl substituent at the 2-position of the thiophene ring. Thiophene derivatives are renowned for their diverse applications in pharmaceuticals, materials science, and industrial chemistry due to their electronic properties and structural versatility .

Properties

CAS No.

823226-84-2

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

2-dodec-3-en-1,5-diynylthiophene

InChI

InChI=1S/C16H18S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h9-10,12,14-15H,2-6H2,1H3

InChI Key

JFDJRPLZARFGPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC=CC#CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can be achieved through various methods. One common approach involves the condensation of thiophene with a suitable alkyne precursor under catalytic conditions. For example, the reaction between thiophene and a dodec-3-ene-1,5-diyn-1-yl halide in the presence of a palladium catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the double and triple bonds, converting them into single bonds and potentially forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial for its function in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Dodec-3-ene-1,5-diyn-1-yl)thiophene with three structurally analogous thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications References
This compound Dodecene-diynyl (C12 chain) C16H18S Not provided Hypothesized enhanced conjugation, potential anticancer/antimicrobial activity (inferred)
3-(3-Decene-1,5-diynyl)thiophene Decene-diynyl (C10 chain) C14H14S 823227-86-7 Moderate solubility in organic solvents; used in materials science
2-(Cyclopent-1-en-3-yl)thiophene Cyclopentene C9H8S Not provided Synthesized via acid catalysis; studied for electronic applications
2-Aminothiophene derivatives Amino (-NH2) Varies Varies Broad-spectrum antimicrobial, anti-inflammatory activity

Structural and Electronic Comparisons

  • Synthesis Complexity: The synthesis of 2-(cyclopent-1-en-3-yl)thiophene () employs acid catalysis under mild conditions, whereas ene-diynyl-substituted thiophenes may require transition metal-free, regioselective methods, as seen in multi-substituted 2-aminothiophene syntheses .

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